molecular formula C20H29N3O3 B2727711 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-cyclopentylacetamide CAS No. 946203-67-4

2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-cyclopentylacetamide

Cat. No. B2727711
CAS RN: 946203-67-4
M. Wt: 359.47
InChI Key: LSUNPDLKHRMACR-UHFFFAOYSA-N
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Description

The compound “2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-cyclopentylacetamide” is a molecular entity . It has a molecular formula of C24H26N4O3 and a molecular weight of 418.497.


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexyl group, a dioxo group, a hexahydro group, a cyclopenta group, a pyrimidin group, and an acetamide group .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study demonstrated the synthesis of pyrimidinone derivatives fused with thiophene rings, showing significant antibacterial and antifungal activities. These compounds were synthesized using citrazinic acid as a starting material, illustrating the versatility of pyrimidine derivatives in antimicrobial research (Hossan et al., 2012).

Anti-inflammatory and Analgesic Activity

Pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. For instance, a study synthesized a range of pyrimidine derivatives, which exhibited up to 40% anti-inflammatory and 75% analgesic activities at certain dosages, highlighting their potential as leads for developing new analgesic and anti-inflammatory drugs (Sondhi et al., 2009).

Anticancer Activity

Research on pyrimidine derivatives also extends to the exploration of their anticancer properties. A study synthesized N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, including pyrimidine derivatives, and evaluated them for antimicrobial and anticancer activities. Some of these compounds showed high activity against human liver carcinoma, breast cancer, and colon cancer cell lines, suggesting their potential in cancer therapy (El-Sawy et al., 2013).

Future Directions

The compound and its related compounds could be further explored for their antimicrobial properties . Additionally, their synthesis methods could be optimized for efficiency and environmental impact.

properties

IUPAC Name

2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c24-18(21-14-7-4-5-8-14)13-22-17-12-6-11-16(17)19(25)23(20(22)26)15-9-2-1-3-10-15/h14-15H,1-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUNPDLKHRMACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(CCC3)N(C2=O)CC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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